molecular formula C18H30O4 B12551095 10-Ethenylhexadec-7-enedioic acid CAS No. 144356-45-6

10-Ethenylhexadec-7-enedioic acid

Cat. No.: B12551095
CAS No.: 144356-45-6
M. Wt: 310.4 g/mol
InChI Key: UVWLTNRLOKTAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Ethenylhexadec-7-enedioic acid: is an organic compound with the molecular formula C18H30O4 . It is a dicarboxylic acid with a long hydrocarbon chain and a double bond at the 10th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Ethenylhexadec-7-enedioic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation and vinylation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, leading to saturated derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 10-Ethenylhexadec-7-enedioic acid involves its interaction with various molecular targets, including enzymes and receptors. The vinyl group allows for specific binding interactions, while the carboxylic acid groups can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    Hexadec-7-enedioic acid: Lacks the vinyl group, resulting in different reactivity and applications.

    Octadec-9-enedioic acid: Has a longer hydrocarbon chain and a double bond at a different position.

    Dodec-6-enedioic acid: Shorter chain length and different double bond position.

Uniqueness: 10-Ethenylhexadec-7-enedioic acid is unique due to its specific vinyl group position and long hydrocarbon chain, which confer distinct chemical and physical properties. These properties make it valuable in various applications, from organic synthesis to industrial production .

Properties

CAS No.

144356-45-6

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

10-ethenylhexadec-7-enedioic acid

InChI

InChI=1S/C18H30O4/c1-2-16(13-9-7-11-15-18(21)22)12-8-5-3-4-6-10-14-17(19)20/h2,5,8,16H,1,3-4,6-7,9-15H2,(H,19,20)(H,21,22)

InChI Key

UVWLTNRLOKTAJW-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCCCCC(=O)O)CC=CCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.